

# step-by-step guide to nick translation with Biotin-16-dUTP

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## Compound of Interest

Compound Name: Biotin-16-dUTP

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## Application Notes and Protocols

Topic: Step-by-Step Guide to Nick Translation with **Biotin-16-dUTP**

Audience: Researchers, scientists, and drug development professionals.

## Introduction

Nick translation is a widely used enzymatic method in molecular biology to label DNA probes. [1][2] The technique, first described in 1977, utilizes the coordinated activities of DNase I and E. coli DNA Polymerase I to replace existing nucleotides in a DNA double helix with labeled analogs.[1][3] This process is termed "nick translation" because a single-strand break, or "nick," is effectively moved along the DNA strand.[1] The incorporation of biotinylated nucleotides, such as **Biotin-16-dUTP**, allows for the non-radioactive detection of DNA probes in various applications, including in situ hybridization (e.g., FISH), Southern blotting, and Northern blotting. Biotin-labeled probes are detected with high sensitivity using streptavidin or avidin conjugates that are linked to fluorescent dyes or enzymes.

## Principle of Nick Translation

The nick translation reaction involves two key enzymatic activities:

- DNase I: This endonuclease introduces random single-stranded nicks in the phosphodiester backbone of a double-stranded DNA template.

- E. coli DNA Polymerase I: This enzyme has two crucial functions for nick translation:
  - A 5' → 3' exonuclease activity that removes nucleotides from the 5' side of the nick.
  - A 5' → 3' polymerase activity that adds new deoxynucleoside triphosphates (dNTPs), including the biotin-labeled dUTP, to the free 3'-hydroxyl terminus of the nick.

The simultaneous removal and replacement of nucleotides result in the "translation" of the nick along the DNA strand, leading to the incorporation of labeled nucleotides throughout the DNA probe. The size of the resulting labeled DNA fragments is a critical parameter, especially for applications like in situ hybridization, where a probe size of 200-500 base pairs is often optimal for efficient hybridization and reduced background signals.

## Experimental Protocol

This protocol is a general guideline for labeling 1 µg of DNA using nick translation with **Biotin-16-dUTP**. Optimization may be required depending on the specific DNA template and downstream application.

## Materials

- DNA template (1 µg) (linearized plasmid, cosmid, or purified PCR product)
- **Biotin-16-dUTP** (e.g., 1 mM stock solution)
- Unlabeled dNTP mix (dATP, dCTP, dGTP)
- 10X Nick Translation Buffer
- DNase I
- E. coli DNA Polymerase I
- 0.5 M EDTA, pH 8.0
- Nuclease-free water
- Equipment: water bath or thermocycler, microcentrifuge tubes, gel electrophoresis system.

## Procedure

- **Reaction Setup:** On ice, combine the following reagents in a microcentrifuge tube in the order listed:

Reagent	Volume	Final Concentration
Nuclease-free water	to 20 $\mu$ L	-
10X Nick Translation Buffer	2 $\mu$ L	1X
dNTP/Biotin-16-dUTP mix	4 $\mu$ L	Varies
DNA template	X $\mu$ L	1 $\mu$ g
DNase I/Polymerase I mix	4 $\mu$ L	Varies

- **Incubation:** Mix the reaction gently by pipetting and centrifuge briefly to collect the contents. Incubate the reaction at 15°C for 90 minutes to 2.5 hours. The optimal incubation time may vary and can be adjusted to achieve the desired probe size.
- **Monitoring Probe Size (Optional but Recommended):** To check the size of the labeled fragments, pause the incubation and place the reaction on ice. Remove a small aliquot (e.g., 3  $\mu$ L), add gel loading buffer, and run on an agarose gel alongside a DNA ladder. The desired fragment size is typically between 200 and 500 bp for in situ hybridization. If the fragments are too large, continue the incubation. If they are too small, reduce the incubation time or the amount of DNase I in future reactions.
- **Stopping the Reaction:** To stop the reaction, add 1-2  $\mu$ L of 0.5 M EDTA (pH 8.0) and mix. Heat the reaction to 65-80°C for 10 minutes to inactivate the enzymes.
- **Purification of the Labeled Probe (Optional):** Unincorporated biotinylated dNTPs can be removed by ethanol precipitation or by using a spin column designed for DNA purification. For some applications, this purification step is recommended to reduce background.
- **Storage:** Store the biotinylated DNA probe at -20°C.

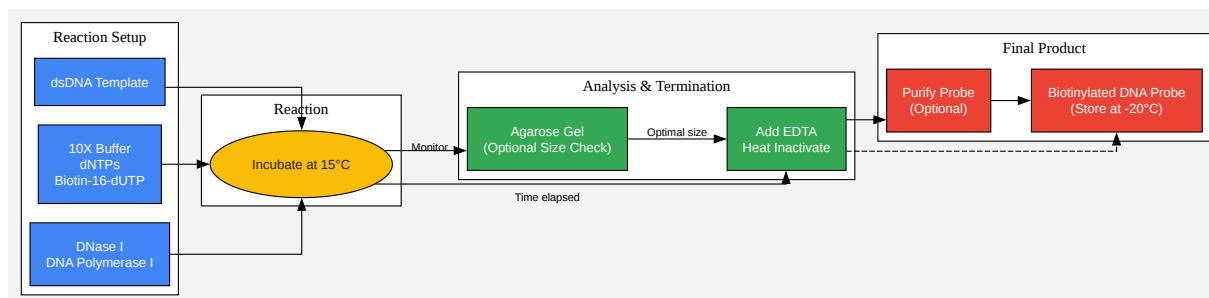
## Quantitative Data Summary

The following table summarizes typical quantitative parameters for nick translation with **Biotin-16-dUTP**.

Parameter	Recommended Range/Value	Notes
DNA Template	1-2 µg	Linearized DNA is labeled more efficiently. Purified PCR products are also suitable templates.
Reaction Volume	20-100 µL	Can be scaled up as needed.
Incubation Temperature	15°C	A low temperature helps to control the nicking and polymerization rates.
Incubation Time	90 minutes - 2.5 hours	Can be adjusted to optimize probe size. Longer incubations can increase yield but may result in smaller fragments.
Biotin-16-dUTP/dTTP Ratio	1:2 to 1:1	A common ratio is 35% Biotin-16-dUTP and 65% dTTP. Some protocols suggest a 1:1 ratio. The optimal ratio can depend on the desired labeling density.
Optimal Probe Size (for ISH)	200 - 500 bp	Larger probes can lead to higher background and reduced target accessibility.

## Visualizations

### Nick Translation Workflow



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## References

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